molecular formula C19H13FN4S B2354835 3-(4-(4-fluorophenyl)-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852167-59-0

3-(4-(4-fluorophenyl)-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2354835
CAS No.: 852167-59-0
M. Wt: 348.4
InChI Key: GTQYGLIYKGPZKB-UHFFFAOYSA-N
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Description

3-(4-(4-fluorophenyl)-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the triazolopyridine family of molecules and has been found to have a wide range of biological activities.

Scientific Research Applications

Antioxidant and Antimicrobial Properties

A study by Baytas, Kapçak, Çoban, and Özbilge (2012) synthesized derivatives containing 1,2,4-triazole moiety, evaluating their antioxidant and antimicrobial properties. The compounds demonstrated significant in vitro scavenging of DPPH and superoxide radicals, as well as lipid peroxidation inhibition effects. Some derivatives also exhibited slight antimicrobial activity against various microorganisms, highlighting their potential as antimicrobial agents (Baytas et al., 2012).

α₁-Adrenoceptor Ligands

Jørgensen et al. (2013) discovered that certain analogs of the antipsychotic drug sertindole, including derivatives of 1H-indole, function as high affinity α₁-adrenoceptor ligands. These compounds exhibit selective antagonistic properties towards α₁-adrenoceptors, suggesting their potential application in the treatment of conditions like hypertension (Jørgensen et al., 2013).

Antimicrobial Screening of Novel 1,2,3-Triazoles

Rezki et al. (2017) focused on the synthesis and antimicrobial screening of novel 1,2,3-triazoles. The synthesized compounds, including those with fluorinated 1,2,4-triazole moieties, displayed promising antimicrobial activity against a range of bacteria and fungi (Rezki et al., 2017).

Tyrosinase Inhibitory Activity

A 2022 study by Hassan et al. investigated a series of 1,2,4-triazole based compounds for their inhibitory activity against mushroom tyrosinase. Among these, one compound demonstrated notable inhibitory activity, suggesting potential applications in melanogenesis-related conditions (Hassan et al., 2022).

Selective Alpha(1) Adrenoceptor Antagonists

Balle et al. (2003) described a new class of 5-heteroaryl-substituted 1H-indoles as selective alpha(1) adrenoceptor antagonists. These compounds, derived from antipsychotic sertindole, showed high affinity for alpha(1) adrenoceptors, indicating their potential application in conditions like hypertension and benign prostatic hyperplasia (Balle et al., 2003).

Properties

IUPAC Name

3-[4-(4-fluorophenyl)-5-prop-2-ynylsulfanyl-1,2,4-triazol-3-yl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4S/c1-2-11-25-19-23-22-18(24(19)14-9-7-13(20)8-10-14)16-12-21-17-6-4-3-5-15(16)17/h1,3-10,12,21H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQYGLIYKGPZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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